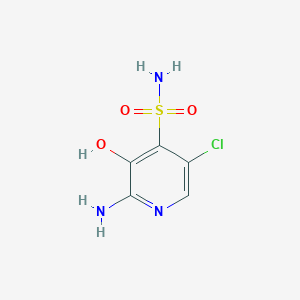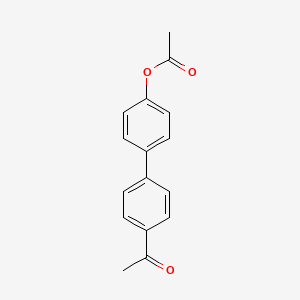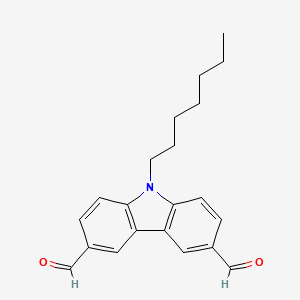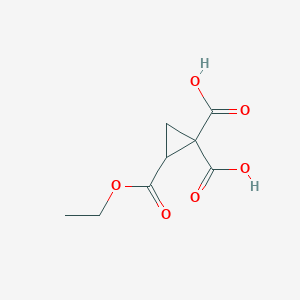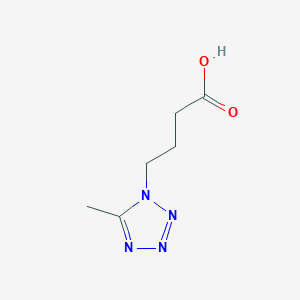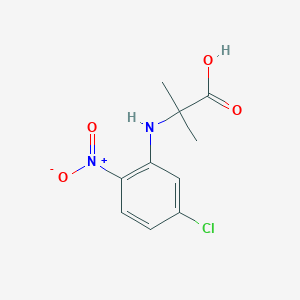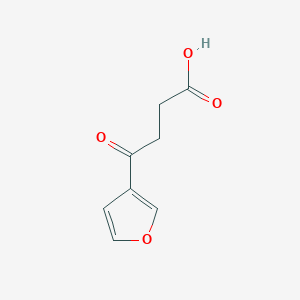
4-Fluoro-3-methanesulfonylmethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methanesulfonylmethyl-phenylamine is an organic compound that features a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonylmethyl-phenylamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated intermediate undergoes O-alkylation to form a protected ether.
Cyclization: Cyclization of the ether intermediate is performed using polyphosphoric acid (PPA).
Azidation or Ammonolysis: The cyclized product is then subjected to azidation or ammonolysis.
Reduction: Finally, the azide is reduced to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methanesulfonylmethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methanesulfonylmethyl-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methanesulfonylmethyl-phenylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-methylphenylamine
- 4-Fluoro-3-methanesulfonylphenol
- 4-Fluoro-3-methanesulfonylbenzylamine
Uniqueness
4-Fluoro-3-methanesulfonylmethyl-phenylamine is unique due to the presence of both a fluorine atom and a methanesulfonyl group on the same benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds .
Propiedades
Fórmula molecular |
C8H10FNO2S |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-fluoro-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
Clave InChI |
GUKJWXJJUMZXQF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=C(C=CC(=C1)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

